molecular formula C6H5FN2O2 B13906796 2-Amino-4-fluoronicotinic acid

2-Amino-4-fluoronicotinic acid

Katalognummer: B13906796
Molekulargewicht: 156.11 g/mol
InChI-Schlüssel: UDNABMOMQQMQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-fluoronicotinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoronicotinic acid typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, optimizing reaction conditions for higher yields, and employing conventional reaction techniques that are scalable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates results in amino derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-fluoronicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-fluoronicotinic acid is unique due to the specific positioning of the fluorine and amino groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C6H5FN2O2

Molekulargewicht

156.11 g/mol

IUPAC-Name

2-amino-4-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI-Schlüssel

UDNABMOMQQMQNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1F)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.